3-(4-Bromophenyl)-9-ethyl-9H-carbazole
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Overview
Description
3-(4-Bromophenyl)-9-ethyl-9H-carbazole is a heterocyclic aromatic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of a bromophenyl group and an ethyl group in the structure of this compound imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-9-ethyl-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and ethyl carbazole.
Formation of Intermediate: The reaction between 4-bromoaniline and ethyl carbazole in the presence of a suitable catalyst, such as palladium, leads to the formation of an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under controlled conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-9-ethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like sodium iodide, copper(I) iodide, and palladium catalysts are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced forms.
Substitution: Various substituted derivatives depending on the functional group introduced.
Scientific Research Applications
3-(4-Bromophenyl)-9-ethyl-9H-carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-9-ethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors or enzymes in biological systems, leading to modulation of their activity.
Inhibition of Enzymes: Inhibiting key enzymes involved in various biochemical pathways, resulting in therapeutic effects.
Generation of Reactive Species: Inducing the generation of reactive oxygen species (ROS) or other reactive intermediates, which can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-9-ethyl-9H-carbazole: Similar structure with a chlorine atom instead of bromine.
3-(4-Fluorophenyl)-9-ethyl-9H-carbazole: Similar structure with a fluorine atom instead of bromine.
3-(4-Methylphenyl)-9-ethyl-9H-carbazole: Similar structure with a methyl group instead of bromine.
Uniqueness
3-(4-Bromophenyl)-9-ethyl-9H-carbazole is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific substitution reactions, making it a valuable intermediate for further functionalization.
Properties
Molecular Formula |
C20H16BrN |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-9-ethylcarbazole |
InChI |
InChI=1S/C20H16BrN/c1-2-22-19-6-4-3-5-17(19)18-13-15(9-12-20(18)22)14-7-10-16(21)11-8-14/h3-13H,2H2,1H3 |
InChI Key |
UFSGDZSRZNKAQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C41 |
Origin of Product |
United States |
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